molecular formula C12H13N3O4 B8291067 5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione

5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B8291067
M. Wt: 263.25 g/mol
InChI Key: DSMPVPUNARWELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

6,7-diethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C12H13N3O4/c1-3-6-5-8-9(14-12(17)11(16)13-8)10(15(18)19)7(6)4-2/h5H,3-4H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

DSMPVPUNARWELA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1CC)[N+](=O)[O-])NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6,7-Diethyl-2,3-quinoxalinedione 25 (218 mg, 1.0 mmol) was added to trifluoroacetic acid (8 mL; Sigma). To this suspension was added potassium nitrate (121.2 mg, 1.2 mmol; Baker) in one portion with stirring under N2. The reaction was stirred at room temperature for 48 h. Trifluoroacetic acid was evaporated in vacuo to give a residue. Water (10 mL) was added to this residue with vigorous stirring. A yellow solid precipitated, which was collected by suction filtration and dried in vacuo to give 182 mg (69%) of the title compound 26 as a yellow solid; mp 270-272° C. (dec.); 1H NMR (DMSO-d6,300 MHz) δ 1.137 (m, 6H), 2.622 (m, 4H), 7.088 (s, 1H), 11.762 (s, 1H), 12.028 (s, 1H). EIMS m/e 263 (100, M+). (HPLC purity 100%).
Name
6,7-Diethyl-2,3-quinoxalinedione
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
121.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods III

Procedure details

6,7Diethyl-2,3-quinoxalinedione 25 (218 mg, 1.0 mmol) was added to trifluoroacetic acid (8 mL; Sigma). To this suspension was added potassium nitrate (121.2 mg, 1.2 mmol; Baker) in one portion with stirring under N2. The reaction was stirred at room temperature for 48 h. Trifluoroacetic acid was evaporated in vacuo to give a residue. Water (10 mL) was added to this residue with vigorous stirring. A yellow solid precipitated, which was collected by suction filtration and dried in vacuo to give 182 mg (69%) of the title compound 26 as a yellow solid; mp 270-272° C. (dec.); 1H NMR (DMSOd6, 300 MHz) δ 1.137 (m, 6H), 2.622 (m, 4H), 7.088 (s, 1H), 11.762 (s, 1H), 12.028 (s, 1H). EIMS m/e 263 (100, M+). (HPLC purity 100%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
121.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

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